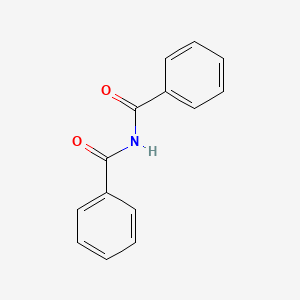

N-Benzoylbenzamide

Description

Data Table: Influence of Substituents on Benzamide (B126) Packing

Structure

3D Structure

Properties

IUPAC Name |

N-benzoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13(11-7-3-1-4-8-11)15-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDORMMHAKXTPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210319 | |

| Record name | Benzamide, N-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-28-8 | |

| Record name | Benzamide, N-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of N Benzoylbenzamide and Derivatives

Time-Resolved Fluorescence and UV-Vis Spectroscopy for Dynamic Behavior

UV-Vis absorption spectroscopy and fluorescence spectroscopy are fundamental tools for investigating the electronic transitions and photophysical properties of molecules. UV-Vis spectroscopy measures the absorption of light across the ultraviolet and visible spectrum, providing information on chromophores and concentration drawellanalytical.com. It can be employed to monitor changes in a sample over time, such as photodegradation or aggregation in solution .

Fluorescence spectroscopy, on the other hand, measures the light emitted by a sample after excitation, offering significantly higher sensitivity, often down to picomolar concentrations drawellanalytical.com. This technique is invaluable for probing molecular environments, interactions, and dynamic processes.

To delve deeper into the dynamic behavior of N-Benzoylbenzamide and its derivatives, Time-Resolved Fluorescence Spectroscopy (TRFLS) techniques are essential. These methods, including Time-Correlated Single Photon Counting (TCSPC) and fluorescence upconversion, allow for the measurement of fluorescence decay over time, typically on the nanosecond to picosecond scale newport.comcnr.itnih.gov. Key parameters derived from TRFLS include:

Fluorescence Lifetime (τ): This represents the average time a molecule remains in an excited state before emitting a photon. Lifetimes are sensitive indicators of molecular dynamics, such as conformational changes, energy transfer, or interactions with the surrounding environment newport.comnih.govumich.eduucl.ac.uknih.gov. For related compounds like substituted 2,3-distyryl indoles, fluorescence lifetimes have been reported to be around 1 nanosecond nih.gov.

Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of fluorescence emission, defined as the ratio of emitted photons to absorbed photons. It is crucial for assessing the "brightness" of a molecule and can be influenced by factors like excited-state dynamics and non-radiative decay pathways nih.govnih.govucl.ac.uknih.gov.

By analyzing changes in fluorescence lifetimes and quantum yields under varying conditions, researchers can elucidate dynamic behaviors such as photodegradation, aggregation, proton transfer, and conformational rearrangements in this compound derivatives newport.com.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy nih.govrsc.org. This precision allows for the unambiguous confirmation of molecular formulas, which is a cornerstone of structural identification nih.govrsc.orgrsc.orgcaltech.eduacs.orgacs.orgresearchgate.netresearchgate.netgoogle.com.

Commonly employed ionization techniques for HRMS include Electrospray Ionization (ESI), often coupled with a Time-of-Flight (TOF) mass analyzer (ESI-TOF), which is well-suited for analyzing polar and thermally labile compounds like amides nih.govacs.orgacs.org.

Beyond determining the molecular formula, mass spectrometry provides crucial structural information through fragmentation patterns . When molecules are ionized, they often fragment into smaller, characteristic ions. Analyzing these fragments, along with their relative abundances, allows for the deduction of the molecule's connectivity and functional groups researchgate.netdea.govpressbooks.publibretexts.orghscprep.com.au. For this compound and related amide structures, typical fragmentation pathways can involve the cleavage of bonds adjacent to carbonyl groups or the loss of stable fragments. Common fragment ions observed in the mass spectra of benzamide (B126) derivatives include:

Benzoyl cation (C₆H₅CO⁺): Typically observed at m/z 105 researchgate.netdea.govnih.gov.

Phenyl cation (C₆H₅⁺): Often observed at m/z 77 researchgate.netdea.govnih.gov.

These characteristic fragments, along with the accurate mass of the molecular ion, provide a robust fingerprint for confirming the structure of synthesized compounds.

Data Tables

Table 1: Spectroscopic Data for this compound

| Property | Value | Technique | Reference |

| Molecular Formula | C₁₄H₁₁NO₂ | - | |

| Molecular Weight | 225.24 g/mol | - | |

| Melting Point | 139–140 °C | - | |

| IR (C=O stretch) | 1703 cm⁻¹ | FTIR | |

| ¹H NMR (Aromatic protons) | δ 7.48–7.91 ppm | NMR |

Computational Chemistry and Theoretical Modeling of N Benzoylbenzamide

Molecular Docking Simulations for Interaction Prediction

Molecular docking simulations are widely utilized to predict the binding affinity and orientation of a ligand within the active site of a target protein. These studies help elucidate the molecular mechanisms of interaction and guide the design of more potent compounds. For N-Benzoylbenzamide and its derivatives, docking has been applied to various biological targets.

Studies have employed docking simulations to anticipate the binding modes and likely mechanisms of action against targets such as Estrogen Receptor alpha (ER-α) pensoft.net. These simulations help in elucidating the specific interactions between the ligand and amino acid residues within the receptor's binding pocket pensoft.net. For instance, docking studies on certain benzamide (B126) derivatives have identified higher docking scores for compounds exhibiting superior predicted activities against targets like Rho-associated kinase-1 (ROCK1) nih.gov. Similarly, research has indicated that this compound derivatives can bind to specific protein receptors, influencing their therapeutic potential .

In some cases, specific binding affinities have been estimated. For a cancer target protein, the binding affinities of related compounds were reported to range from -7.9 to -8.9 kcal/mol, suggesting strong interactions with conserved catalytic residues researchgate.netuq.edu.au. Docking simulations against DNA-gyrase have also been performed to predict the interactions of synthesized benzamide analogs researchgate.net. The general methodology often involves using specialized software like AutoDock Vina and servers such as CB-Dock for performing these docking analyses pensoft.net.

Table 1: Molecular Docking Simulations for Interaction Prediction

| Target Protein/System | Docking Software/Method | Predicted Binding Affinity / Score | Key Interactions / Findings | Citation(s) |

| Estrogen Receptor α (ER-α) | AutoDock Vina / CB-Dock | Not specified | Anticipates binding modes and likely mode of action; elucidates ligand-amino acid residue interactions. | pensoft.net |

| Cancer Target Protein | Not specified | -7.9 to -8.9 kcal/mol | Superior interaction with conserved catalytic residues. | researchgate.netuq.edu.au |

| DNA-gyrase | Not specified | Not specified | Predicts interaction of synthesized compounds. | researchgate.net |

| ROCK1 | Not specified | Higher docking scores for VS03, VS05 | Superior predicted activities and higher docking scores for certain derivatives. | nih.gov |

| General Protein Receptors | Not specified | Not specified | Suggested binding to specific protein receptors, influencing therapeutic potential. |

In Silico Approaches for Activity Prediction and Binding Site Analysis

Beyond molecular docking, a range of in silico methods are employed to predict the activity, analyze binding sites, and understand the physicochemical properties of this compound and its derivatives. These include quantitative structure-activity relationship (QSAR) studies, molecular dynamics (MD) simulations, density functional theory (DFT) calculations, and analysis of molecular descriptors.

QSAR and SAR Studies: Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to predict the activity of benzamide derivatives. For instance, a CoMFA model achieved predictive parameters like q²=0.616, R²=0.972, ONC=4, and r²_pred=0.983, while a CoMSIA model yielded q²=0.740, R²=0.982, ONC=6, and r²_pred=0.824, demonstrating reliable predictability nih.gov. Structure-Activity Relationship (SAR) studies are crucial for understanding how structural modifications influence biological activity and interaction profiles, thereby guiding the design of more effective compounds researchgate.net.

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations are used to assess the stability of protein-ligand complexes over time and to study solvation effects and aggregation tendencies pensoft.netnih.gov. These simulations provide dynamic insights into molecular behavior, complementing static docking predictions pensoft.netnih.gov.

Density Functional Theory (DFT) Calculations: DFT calculations are instrumental in analyzing molecular geometry, electronic structures, reactivity, and stability. They can model transition states, activation energies, and identify excited-state pathways relevant to compound degradation researchgate.netrsc.orgcolab.wsresearchgate.net. DFT, along with methods like Non Covalent Interaction (NCI) and Quantum Theory of Atom in Molecule (QTAIM), helps in understanding intramolecular hydrogen bonding rsc.org.

Binding Site Analysis and Druggability: Identifying binding sites is a critical step in structure-based drug design. Tools and servers like DoGSiteScorer are used for automatic binding site prediction, analysis, and druggability assessment mdpi.com. Understanding the physicochemical and shape characteristics of these sites is essential for predicting ligand binding and guiding inhibitor design mdpi.com.

Molecular Descriptors and ADMET Prediction: In silico methods also involve calculating various molecular descriptors, such as log P, polarizability, frontier molecular orbital energies (HOMO/LUMO), molecular area, volume, and ovality researchgate.netresearchgate.net. These descriptors are used to predict drug-likeness, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity (ADMET) profiles, providing a comprehensive in silico evaluation of potential therapeutic agents pensoft.netresearchgate.netresearchgate.net.

Table 2: In Silico Approaches for Activity Prediction and Binding Site Analysis

| Method/Approach | Application/Purpose | Key Findings/Parameters | Citation(s) |

| DFT | Reactivity, stability, electronic structure analysis | Models transition states, activation energies; identifies excited-state pathways for degradation; supports HB information; calculates geometry. | researchgate.netrsc.orgcolab.wsresearchgate.net |

| Molecular Dynamics (MD) | Solvation effects, aggregation, complex stability | Predicts solvation effects and aggregation tendencies; confirms stability of docked protein-ligand complexes. | pensoft.netnih.gov |

| QSAR (CoMFA/CoMSIA) | Activity prediction, model validation | CoMFA: q²=0.616, R²=0.972, ONC=4, r²_pred=0.983. CoMSIA: q²=0.740, R²=0.982, ONC=6, r²_pred=0.824. Exhibited reliable predictability. | nih.gov |

| SAR Studies | Structure-activity relationship analysis | Guides design of derivatives, influences interaction profiles, enhances therapeutic potential. | researchgate.net |

| Binding Site Prediction | Identifying interaction regions, druggability assessment | Analyzes physicochemical and shape characteristics; guides inhibitor design; essential for functional characterization. | mdpi.com |

| Molecular Descriptors | Predicting drug-likeness, physicochemical properties | log P, polarizability, HOMO/LUMO energies, area, volume, ovality, ADMET profiles. | researchgate.netresearchgate.net |

| In Silico ADMET | Predicting pharmacokinetic and toxicity profiles | Evaluates drug-likeness and toxicity properties. | pensoft.netresearchgate.netresearchgate.net |

Supramolecular Chemistry and Crystal Engineering of N Benzoylbenzamide Analogues

Design Principles for Crystalline Materials

The design of crystalline materials with specific properties relies on understanding and controlling intermolecular forces. For benzamide (B126) derivatives, like N-Benzoylbenzamide, the presence of the amide linkage and aromatic rings provides multiple sites for interaction. Crystal engineering principles aim to predict and assemble molecules into desired structures by leveraging these interactions. This involves considering molecular shape, functional groups, and their potential to form specific supramolecular motifs, such as hydrogen-bonded networks or π-stacked arrays nih.govchemrxiv.org. The systematic study of related compounds, such as 2-benzoyl-N,N-diethylbenzamide (BDB), reveals how subtle changes in molecular conformation and packing can lead to different polymorphic forms, underscoring the importance of precise control during crystallization mdpi.com. Designing for specific crystalline forms often involves selecting appropriate solvents, controlling temperature, and understanding the thermodynamic stability of different polymorphs mdpi.comresearchgate.netresearchgate.net.

Role of Non-Covalent Interactions in Crystal Packing

Hydrogen Bonding (Classical and Non-Classical)

Hydrogen bonding is a primary driver for the self-assembly of many organic molecules, including amides. The amide group (-CONH-) in this compound possesses both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of robust supramolecular synthons. Primary amides, in particular, are known to form reliable two-dimensional hydrogen-bonded networks rsc.org. While this compound is a secondary amide, it still participates in hydrogen bonding. For instance, N-(2-Pyridylcarbonyl)benzamide, a related structure, exhibits an intramolecular N-H···N hydrogen bond and intermolecular C-H···O hydrogen bonds that form zigzag polymer chains iucr.org. Non-classical hydrogen bonds, such as C-H···O or C-H···N, also play a significant role in stabilizing crystal structures by engaging C-H bonds from the aromatic rings or alkyl substituents with heteroatoms iucr.orgmdpi.comrsc.orgwikipedia.org.

π-π Stacking Interactions

The presence of two phenyl rings in this compound makes π-π stacking a relevant interaction. These interactions involve the attractive forces between the delocalized π electron systems of aromatic rings wikipedia.orgencyclopedia.pub. In crystalline solids, π-π stacking can lead to various arrangements, such as parallel-displaced, T-shaped, or offset-parallel geometries, influencing the electronic and mechanical properties of the material encyclopedia.pubd-nb.infochemrxiv.org. For example, the non-fluorinated this compound is noted to form T-shape π-stacking motifs driven by C-H···π and hydrogen bond contacts d-nb.info. The specific arrangement and strength of these interactions are sensitive to substituents and molecular conformation encyclopedia.pubchemrxiv.org.

Polymorphism and Crystal Disorder Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for many organic molecules, including benzamides. For 2-benzoyl-N,N-diethylbenzamide (BDB), research has identified multiple polymorphic forms (I, II, III, and IV), each with distinct crystal structures and packing arrangements mdpi.comresearchgate.net. These forms arise from variations in molecular conformation or packing, driven by differences in intermolecular interactions like π-π stacking, van der Waals forces, and hydrogen bonds mdpi.com. Crystal disorder, where molecules are not perfectly arranged in the lattice, can also occur. Fluorine substitution in the ortho-position of benzamide and thiobenzamide (B147508) crystals has been shown to suppress disorder without altering the fundamental packing motif, suggesting that subtle structural modifications can enhance crystalline perfection nih.govnih.gov.

Asymmetric Synthesis within Chiral Crystalline Architectures

The field of crystal engineering also extends to the design of chiral crystalline architectures for asymmetric synthesis. While this compound itself is achiral, its analogues can be designed or used in contexts that lead to chiral outcomes. For instance, the solid-state photoreaction of N,N-disubstituted 2-benzoylbenzamides has been demonstrated to yield chiral phthalides with good enantioselectivity, a process referred to as "absolute" asymmetric synthesis, where the chiral crystalline environment dictates the stereochemical outcome acs.org. Furthermore, chiral auxiliaries or co-formers can be employed with benzamide derivatives to create chiral crystalline environments for enantioselective catalysis or resolution bohrium.comnih.gov. The development of bifunctional organocatalysts has also enabled the enantioselective synthesis of axially chiral benzamides through electrophilic bromination, showcasing the integration of catalysis and crystal engineering principles d-nb.info.

Influence of Steric Congestion and Substituents on Molecular Packing

The supramolecular architecture and crystal engineering of this compound analogues are significantly dictated by the interplay of steric congestion and the nature of substituents present on the molecule. These factors influence the formation of intermolecular interactions, thereby controlling how molecules arrange themselves in the solid state.

The parent compound, this compound, typically adopts a crystal packing motif characterized by T-shaped π-stacking arrangements. These are stabilized by a combination of C-H···π interactions and hydrogen bonding contacts d-nb.info.

Impact of Substituents on Packing Motifs

The introduction of substituents onto the aromatic rings or the amide linkage can profoundly alter the molecular packing. This is primarily due to changes in electronic distribution, steric bulk, and the availability of new interaction sites.

Applications in Advanced Chemical Synthesis and Catalysis

N-Benzoylbenzamide as a Synthetic Intermediate

This compound is a recognized intermediate in the synthesis of more complex organic molecules. smolecule.com Its structural framework is particularly valuable in constructing pharmacologically active compounds. A notable example is the use of an N-substituted o-benzoylbenzamide derivative as a key intermediate in the synthesis of a specific benzhydrol derivative, namely 2-{[N-(2-hydroxyethyl)-N-methyl]amino}-methylbenzhydrol. google.comgoogleapis.com

This process starts from o-benzoylbenzoic acid, which is converted to its acid chloride. google.com The subsequent reaction with N-methyl-2-aminoethanol yields the crucial intermediate, N-(2-hydroxyethyl)-N-methyl-o-benzoylbenzamide. google.com This intermediate is then reduced, for instance using lithium aluminium hydride (LiAlH₄), to produce the final benzhydrol product. google.comgoogleapis.com This benzhydrol derivative is itself a valuable intermediate, serving as a precursor for the synthesis of Nefopam, a compound used as an analgesic and muscle relaxant. google.com

Table 1: Synthetic Pathway Involving an this compound Intermediate

| Starting Material | Key Intermediate | Reducing Agent | Final Product (Intermediate) |

|---|

Catalytic Roles of this compound Derivatives in Organic Transformations

While this compound itself is primarily a substrate or intermediate, its derivatives have been successfully incorporated into sophisticated catalytic systems. These derivatives can act as ligands that coordinate with metal centers to facilitate a variety of organic transformations.

For instance, derivatives such as N-(8-quinolinyl)benzamides are used to synthesize neutral C,N,N Au(III) complexes. grafiati.com These gold complexes have demonstrated catalytic activity in promoting three-component coupling reactions involving an aldehyde, an amine, and an alkyne. grafiati.com The ability to easily modify the benzamide (B126) ligand allows for fine-tuning the steric and electronic properties of the gold catalyst. grafiati.com

Separately, studies on the hydrolysis of this compound have highlighted the influence of different catalysts on its reaction kinetics. Research comparing heterogeneous catalysts (cation exchange resin) and homogeneous catalysts (hydrochloric acid) found that the reaction rate was significantly affected by the type of catalyst used. ekb.eg Such studies are crucial for understanding and optimizing reactions where this compound is a substrate in a catalyzed process. ekb.eg

Table 2: Catalytic Application of an this compound Derivative

| Ligand Class | Metal Center | Catalyst Type | Catalyzed Reaction |

|---|

Innovative Catalyst Systems for Amide Formation (e.g., Vanadium Catalysis)

The formation of the amide bond is a cornerstone of organic and medicinal chemistry. Recent innovations have led to the development of novel catalyst systems that offer milder and more efficient routes to amides and related structures. Vanadium-based catalysts have emerged as particularly promising in this area.

A novel vanadium-catalyzed one-pot domino reaction has been developed for the transformation of 1,2-diketones and amidines into imides and amides. acs.orgnih.gov This process is notable for proceeding through an oxidative cleavage of the C(CO)–C(CO) bond in the 1,2-diketone. acs.orgnih.gov The reaction affords N,N′-diaroyl-N-arylbenzamidine intermediates, which are subsequently hydrolyzed under vanadium catalysis to yield the final amide and imide products in high yields. acs.orgnih.gov This method provides a practical and mild synthetic approach to these important compound classes. nih.gov

The versatility of vanadium catalysis is further demonstrated in other transformations of amides. For example, monomeric vanadium oxide species supported on hydrotalcite have been shown to be highly efficient and reusable solid catalysts for the dehydration of amides to form the corresponding nitriles. rsc.orgnih.gov

Table 3: Examples of Vanadium Catalysis in Amide-Related Synthesis

| Vanadium Catalyst System | Reactants | Transformation | Product(s) |

|---|---|---|---|

| Vanadium catalyst | 1,2-Diketones, Amidines | Oxidative C-C bond cleavage, Hydrolysis | Amides, Imides |

| Monomeric vanadium oxide on hydrotalcite (V/HT) | Amides | Dehydration | Nitriles |

Development of Novel Synthetic Pathways for Densely Functionalized Arenes

The synthesis of arenes (aromatic rings) bearing multiple functional groups is a central goal in modern organic synthesis, as these structures are common in pharmaceuticals, agrochemicals, and materials. A powerful strategy for achieving this is directed C–H functionalization, where an existing functional group on the arene directs a catalyst to activate and modify a specific C-H bond, typically at the ortho position.

The benzamide functional group, a key feature of this compound, is an effective directing group in such transformations. Research has demonstrated the palladium-catalyzed ortho-acylation of tertiary benzamides (e.g., N,N-diethylbenzamide) with α-oxocarboxylic acids or aldehydes. acs.org In these reactions, the amide group directs the palladium catalyst to acylate the aromatic ring at the position adjacent to the amide, providing a direct route to densely functionalized arenes. acs.org The reaction often employs a persulfate reagent as an oxidant under thermal conditions. acs.org This strategy of using the inherent functionality of a benzamide to build molecular complexity represents a significant advance in synthetic efficiency.

Table 4: Directed C-H Functionalization Using a Benzamide Directing Group

| Substrate | Directing Group | Catalyst | Reagent | Transformation |

|---|

Structure Activity Relationship Sar Studies in Biological Research Contexts

Antiparasitic Activity Investigations

Activity against Trypanosoma brucei and Leishmania donovani

The benzamide (B126) and specifically the benzimidazole (B57391) nucleus, a related pharmacophore, have drawn significant interest in medicinal chemistry for the development of new antiparasitic agents. nih.govnih.gov Research into derivatives has been pursued for activity against protozoan diseases, including trypanosomiasis and leishmaniasis. nih.govnih.gov Trypanosomatids like Trypanosoma brucei and Leishmania donovani are the causative agents of significant diseases in humans and animals. nih.govjocpr.com Studies on various synthetic compounds, including those with structures related to N-Benzoylbenzamide, have shown that some derivatives can exhibit anti-trypanosomal activity. jocpr.com While direct studies on the parent this compound are not extensively detailed, the exploration of related structures such as tryptophan analogs and benzimidazole-based compounds has shown promising in vitro activity against these parasites, supporting the rationale for investigating this chemical class further. nih.govresearchgate.net

Efficacy against Plasmodium falciparum and Toxoplasma gondii

Derivatives of this compound have been identified as a potent class of compounds against the apicomplexan parasites Toxoplasma gondii and Plasmodium falciparum. nih.govresearchgate.net A screening of a synthetic compound library identified N-benzoyl-2-hydroxybenzamides as being effective in the low nanomolar range against T. gondii tachyzoites both in vitro and in vivo. nih.govresearchgate.net

A lead compound from this class, designated QQ-437, demonstrates significant activity against the parasite. nih.govresearchgate.net Further investigations revealed that these compounds appear to disrupt a unique secretory pathway in T. gondii, affecting organelles such as micronemes, rhoptries, dense granules, and acidocalcisomes. nih.govresearchgate.net The mechanism of resistance to N-benzoyl-2-hydroxybenzamides has been linked to adaptin-3β, a protein within the secretory complex. nih.govresearchgate.net

Notably, the compound QQ-437 is also active against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net However, a dichotomy in susceptibility was observed between different N-benzoyl-2-hydroxybenzamide analogs when tested against P. falciparum versus T. gondii, suggesting a potentially different molecular target in the malaria parasite. nih.gov

Interactive Data Table: Efficacy of this compound Derivatives against Apicomplexan Parasites

| Compound Class | Specific Compound | Target Parasite | Key Finding | Reference |

|---|---|---|---|---|

| N-benzoyl-2-hydroxybenzamides | QQ-437 | Toxoplasma gondii | Effective in the low nanomolar range; disrupts a unique secretory pathway. | nih.govresearchgate.net |

| N-benzoyl-2-hydroxybenzamides | QQ-437 | Plasmodium falciparum (chloroquine-resistant) | Demonstrates activity against resistant strains. | nih.govresearchgate.net |

| N-benzoyl-2-hydroxybenzamides | MP-IV-1 | Toxoplasma gondii | Active against tachyzoites. | nih.gov |

| N-benzoyl-2-hydroxybenzamides | MP-IV-1 | Plasmodium falciparum | Showed different susceptibility compared to QQ-437, suggesting a different target. | nih.gov |

Substituent Effects on Antiparasitic Efficacy

The specific substituents on the this compound scaffold play a critical role in determining antiparasitic potency. The discovery of N-benzoyl-2-hydroxybenzamides as effective agents against T. gondii highlights the importance of the 2-hydroxy group on one of the benzene (B151609) rings. nih.govresearchgate.net The lead compound, QQ-437, emerged from a library screening, indicating that specific structural modifications are crucial for its robust activity. nih.gov The difference in efficacy between analogs like QQ-437 and MP-IV-1 against P. falciparum further underscores the significant impact of substituents on the compound's interaction with parasitic targets. nih.gov Studies on related heterocyclic structures, such as substituted benzamides, have also shown that aromatic and amine substituent effects can significantly alter the molecule's properties, which in turn influences biological activity. nih.gov

Enzyme Inhibition Studies

Tyrosinase Inhibition and Melanin (B1238610) Production Pathways

This compound derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in the process of melanogenesis. researchgate.netnih.gov Tyrosinase catalyzes the rate-limiting step in melanin synthesis, the oxidation of L-tyrosine to dopaquinone. nih.govmdpi.com By inhibiting this enzyme, compounds can reduce the production of melanin, making them of interest for applications in depigmentation. researchgate.netnih.gov

A study on N-(acryloyl)benzamide (NAB) derivatives demonstrated that certain compounds in this series exhibited greater mushroom tyrosinase inhibition than the well-known inhibitor, kojic acid. researchgate.net Specifically, compounds 1a and 1j from the series showed significant inhibitory effects. researchgate.net In B16F10 melanoma cells, these compounds also decreased the total melanin content, suggesting their anti-melanogenic effects are a direct result of tyrosinase inhibition. researchgate.net The addition of a lipophilic adamantyl moiety to N-benzylbenzamide derivatives was also found to confer greater depigmentation power. nih.gov

Interactive Data Table: Tyrosinase Inhibition by N-(acryloyl)benzamide Derivatives

| Compound | Mushroom Tyrosinase Inhibition (%) | Cellular Tyrosinase Inhibition in B16F10 cells (%) | Melanin Content Reduction in B16F10 cells (%) | Reference |

|---|---|---|---|---|

| Compound 1a | 36.71 ± 2.14 | 59.70 | 47.97 | researchgate.net |

| Compound 1j | 25.99 ± 2.77 | 76.77 | 61.77 | researchgate.net |

| Kojic Acid (Reference) | 21.56 ± 2.93 | 50.30 | 38.98 | researchgate.net |

Data presented for compounds at a concentration of 25 μM.

Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Modulation

A novel therapeutic strategy involves the dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) to address multifactorial conditions like metabolic syndrome. researchgate.netnih.govrsc.org N-benzylbenzamide derivatives have been identified as a scaffold that can simultaneously modulate both of these targets. researchgate.netnih.gov

sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasoprotective effects. frontiersin.org Inhibition of sEH can enhance these beneficial cardiovascular effects. frontiersin.org PPARγ is a nuclear receptor that is a key regulator of adipogenesis and glucose homeostasis and is the target for certain antidiabetic drugs. nih.govfrontiersin.org

Structure-activity relationship studies on N-benzylbenzamide derivatives led to the development of a sub-micromolar dual modulator, compound 14c , which exhibits potent and balanced activity on both sEH and PPARγ. researchgate.netnih.gov This demonstrates the potential of the this compound core structure as a foundation for creating multi-target ligands. researchgate.netnih.gov

Interactive Data Table: Dual sEH/PPARγ Modulatory Activity of N-Benzylbenzamide Derivative 14c

| Compound | Target | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 14c | Soluble Epoxide Hydrolase (sEH) | IC₅₀ | 0.3 | researchgate.netnih.gov |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | EC₅₀ | 0.3 | researchgate.netnih.gov |

Butyrylcholinesterase (BChE) Inhibition and Neuroprotective Effects

Derivatives of N-benzyl benzamide have emerged as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme that plays a role in the progression of Alzheimer's disease. latrobe.edu.aunih.govresearchgate.net While acetylcholinesterase (AChE) levels decrease in the brains of Alzheimer's patients, BChE activity remains stable or even increases, making it a significant therapeutic target. nih.gov

A series of N-benzyl benzamide compounds have demonstrated inhibitory activity against BChE with IC50 values ranging from picomolar to nanomolar. latrobe.edu.aunih.gov For instance, specific compounds within this series, S11-1014 and S11-1033, exhibited marked therapeutic effects in animal models of cognitive impairment. latrobe.edu.aunih.govresearchgate.net The inhibitory mechanism involves direct binding to the BChE enzyme, as confirmed by surface plasmon resonance assays. latrobe.edu.aunih.gov

Beyond their enzymatic inhibition, several of these compounds have also shown neuroprotective effects in oxidative damage models. latrobe.edu.aunih.gov This dual action of BChE inhibition and neuroprotection makes N-benzyl benzamide derivatives promising candidates for the development of drugs to improve cognitive dysfunction in neurodegenerative diseases like Alzheimer's. latrobe.edu.aunih.govresearchgate.net

Antimicrobial and Antifungal Activity Evaluations

Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)

This compound and its derivatives have been the subject of numerous studies to evaluate their efficacy against a range of bacterial strains. Research has shown that these compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Specifically, various N-phenylbenzamides have demonstrated the ability to inhibit the growth of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govmdpi.com Similarly, other benzamide derivatives have shown significant activity against Bacillus subtilis (Gram-positive) and E. coli. nanobioletters.com For example, one synthesized benzamide compound exhibited a zone of inhibition of 25 mm against B. subtilis and 31 mm against E. coli, with minimum inhibitory concentration (MIC) values of 6.25 μg/mL and 3.12 μg/mL, respectively. nanobioletters.com

The antimicrobial activity of these compounds is often attributed to their specific chemical structures. For instance, benzamide-based agents have been identified as a promising class of inhibitors targeting the FtsZ protein in S. aureus, which is crucial for bacterial cell division. nih.gov One such inhibitor, TXH9179, was found to be four times more potent than its predecessor against a wide range of methicillin-sensitive and methicillin-resistant S. aureus (MSSA and MRSA) clinical isolates. nih.gov

Furthermore, studies on biosurfactants produced by Bacillus subtilis, which can include lipopeptides with amide bonds, have shown broad-spectrum antimicrobial activity. These biosurfactants were effective against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. scielo.br

| Bacterial Strain | Type | Activity of Benzamide Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Inhibition of growth observed. nih.govmdpi.comnih.gov |

| Escherichia coli | Gram-negative | Inhibition of growth observed. nih.govmdpi.comnanobioletters.com |

| Bacillus subtilis | Gram-positive | Significant inhibition with low MIC values. nanobioletters.com |

Structure Modification for Enhanced Biological Activity

The biological activity of this compound derivatives can be significantly enhanced through strategic structural modifications. Structure-activity relationship (SAR) studies are crucial in identifying the chemical features that contribute to their antimicrobial and antifungal properties.

For instance, in the development of N-benzoyl-2-hydroxybenzamides, modifications at three distinct sites of the molecule were explored: the phenol (B47542) ring, the linker between the two aromatic rings, and the second aromatic ring. nih.gov These modifications led to the identification of compounds with potent activity against various pathogens.

The introduction of different substituents on the aromatic rings of the benzamide scaffold has been shown to modulate the antimicrobial and antifungal activity. For example, the synthesis of various N-phenylbenzamides and their subsequent in vitro testing revealed that the nature and position of substituents on the phenyl ring influence their efficacy against bacteria like Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans. nih.govmdpi.com

In another study, the synthesis of a series of N-substituted benzimidazole carboxamides with varying numbers of methoxy (B1213986) and/or hydroxy groups was undertaken to investigate their influence on biological activity. nih.gov The type of substituent on the nitrogen atom of the benzimidazole core and on the benzimidazole core itself were also varied. nih.gov This systematic approach allows for a detailed understanding of how specific structural changes impact the desired biological effect.

Furthermore, the replacement of the amide linker with other functional groups, such as a urea (B33335) linker, has also been investigated to explore the impact on biological activity. nih.gov These modifications can alter the molecule's electronic properties, lipophilicity, and steric hindrance, all of which can affect its interaction with biological targets.

Analgesic and Anti-inflammatory Properties

Certain derivatives of this compound have been investigated for their potential analgesic and anti-inflammatory effects. These studies often involve modifying the core benzamide structure to enhance its interaction with biological targets involved in pain and inflammation pathways.

One area of research has focused on N-phenylcarbamothioylbenzamides. A series of these compounds were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in mice. nih.govnih.govresearchgate.net Several of these derivatives exhibited significantly higher anti-inflammatory activity compared to the reference drug, indomethacin (B1671933). nih.govnih.govresearchgate.net Notably, some of the most potent compounds also demonstrated a lower incidence of ulcerogenic side effects, a common issue with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.net

The mechanism of action for the anti-inflammatory effects of these compounds appears to be related to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govnih.govresearchgate.net PGE2 is a key mediator of inflammation and pain. The N-phenylcarbamothioylbenzamides were found to be potent inhibitors of PGE2, with some derivatives showing efficacy comparable to or even greater than indomethacin in reducing PGE2 levels. nih.govnih.govresearchgate.net

Another related compound, 3-benzoyl-propionic acid, has also been studied for its anti-inflammatory and analgesic properties. researchgate.net In vivo studies showed that this compound reduced cell migration and levels of nitric oxide and PGE2 in an air pouch model of inflammation. researchgate.net Furthermore, it demonstrated antinociceptive activity in both the neurogenic and inflammatory phases of the formalin test, as well as in the acetic acid-induced writhing test. researchgate.net

| Compound Class | Anti-inflammatory Activity | Analgesic Activity | Mechanism of Action |

|---|---|---|---|

| N-phenylcarbamothioylbenzamides | Significant, some more potent than indomethacin. nih.govnih.govresearchgate.net | Implied through PGE2 inhibition. | Inhibition of Prostaglandin E2 (PGE2) synthesis. nih.govnih.govresearchgate.net |

| 3-benzoyl-propionic acid | Demonstrated in vivo. researchgate.net | Observed in formalin and writhing tests. researchgate.net | Reduction of NO and PGE2 levels. researchgate.net |

Molecular Interaction Studies and Binding Affinities

The biological activity of this compound and its derivatives is fundamentally governed by their interactions at a molecular level with various biological targets. Researchers employ a range of techniques, including in vitro enzymatic assays and in silico molecular docking simulations, to elucidate these interactions and quantify binding affinities. These studies are crucial for understanding the structure-activity relationships (SAR) that guide the development of more potent and selective compounds.

Enzyme Inhibition and Binding Affinity

A significant area of research for this compound derivatives has been in the field of enzyme inhibition. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibitor constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Kᵢ is an intrinsic measure of the inhibitor's binding affinity. ucl.ac.uksigmaaldrich.com

Studies on this compound analogs have identified potent inhibitors for several key enzymes. For instance, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives demonstrated highly selective and potent inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Several of these compounds exhibited IC₅₀ values in the sub-micromolar range, indicating strong binding affinity. nih.gov Similarly, novel benzylamine-sulfonamide derivatives incorporating the benzamide moiety were found to be potent inhibitors of human monoamine oxidase B (hMAO-B), with some compounds showing IC₅₀ and Kᵢ values in the nanomolar range. researchgate.net

Another study focused on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents through the inhibition of α-glucosidase and α-amylase. The most active compound in this series showed significantly higher inhibitory potential against both enzymes compared to the standard drug, acarbose. nih.gov

| Compound Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamides | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition with IC₅₀ values ranging from 0.06 to 0.71 μM for the most active compounds. | nih.gov |

| Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (MAO-B) | Compound 4i showed an IC₅₀ of 0.041 µM and a Kᵢ of 0.036 µM. Compound 4t had an IC₅₀ of 0.065 µM. Inhibition was determined to be non-competitive. | researchgate.net |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase & α-Amylase | Compound 5o was found to be the most active, showing approximately fourfold greater inhibition against α-glucosidase and sixfold against α-amylase compared to acarbose. | nih.gov |

| N-Benzoyl-2-hydroxybenzamides | Plasmodium falciparum (K1 strain) | Compound 1r demonstrated activity 21-fold superior to the standard antimalarial drug chloroquine. | nih.gov |

Molecular Docking and Interaction Mechanisms

Molecular docking simulations provide valuable insights into the binding modes of this compound derivatives within the active sites of their target proteins. These computational studies can predict binding energies and identify the specific amino acid residues involved in key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.comwalshmedicalmedia.com

For the potent COX-2 inhibitors mentioned previously, docking studies were performed to understand their binding mechanism within the enzyme's active site. nih.gov In the case of the hMAO-B inhibitors, molecular docking of the most potent compound, 4i, was carried out to visualize its interactions within the catalytic site. researchgate.net

Docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase revealed that the most promising compounds had binding affinity values ranging from -7.1 to -7.4 kcal/mol. semanticscholar.org The compound with the lowest binding energy, 3a (-7.4 kcal/mol), was identified as a potential lead molecule. semanticscholar.org Similarly, docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase showed binding energies ranging from −9.7 to −8.0 kcal/mol. nih.gov These studies confirmed that the synthesized compounds engaged in various significant interactions with active site residues. nih.gov

Beyond enzyme inhibition, certain N-phenylbenzamide derivatives have been shown to target the AT-rich mitochondrial DNA (kDNA) of trypanosomatid parasites. nih.gov Biophysical studies revealed that these compounds bind strongly and selectively to the minor groove of AT DNA, leading to the disruption of kDNA function and parasite death. nih.gov

| Compound Derivative Class | Biological Target | Predicted Binding Energy | Key Molecular Interactions | Reference |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides | E. coli Dihydroorotase (PDB ID: 2eg7) | -7.1 to -7.4 kcal/mol | Favorable interactions with amino acid residues in the active pockets. | semanticscholar.org |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase | -8.0 to -9.7 kcal/mol | Hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. One derivative formed a pi-pi T-shaped interaction with Trp:177. | nih.gov |

| Various Benzamide derivatives | Human Topoisomerase IIα (PDB ID: 5GWK) | Lower binding energies than the reference inhibitor Etoposide (-114.71 kcal/mol), indicating interaction with the enzyme. | Hydrogen bonding and interactions with key residues like LYS440 and ARG487. | dergipark.org.tr |

| N-Phenylbenzamides | AT-rich DNA Minor Groove | Not quantified by energy | Strong and selective binding to the minor groove of AT DNA. | nih.gov |

These detailed molecular interaction and binding affinity studies are instrumental in rational drug design, allowing for the systematic modification of the this compound scaffold to enhance its therapeutic potential against a wide array of biological targets.

Q & A

Q. What are the common synthetic routes for preparing N-Benzoylbenzamide, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via condensation reactions between benzoyl chloride and benzamide derivatives. For example, cross-dehydrogenative coupling (CDC) reactions using oxidants like tert-butyl hydroperoxide (t-BuOOH) and ammonium salts (e.g., n-Bu4N+F) have achieved moderate yields (~59%) under anhydrous conditions . Alternative methods include Pd/C-catalyzed hydrogenation or coupling with methyl 3-(chlorocarbonyl)propanoate in dichloromethane . Optimization involves adjusting equivalents of reagents, solvent selection (e.g., CH2Cl2 for stability), and reaction time (1–3 hours for intermediates) .

Q. What are the solubility characteristics of this compound in aqueous and organic solvents, and how do they impact experimental design?

this compound has limited aqueous solubility (~1.2 g/L at 15°C, 5.327E-03 Moles/L) but dissolves better in polar aprotic solvents like DMF or dichloromethane . This low solubility necessitates the use of co-solvents (e.g., methanol or DMSO) for biological assays. For comparison, structurally similar derivatives like N-(4-benzoylphenyl)benzamide exhibit even lower solubility (0.6 µg/mL), highlighting the need for solubility-enhancing strategies such as salt formation or nanoparticle formulation .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility or reactivity data for this compound across studies?

Discrepancies in solubility or reactivity often arise from differences in purity, crystallinity, or measurement techniques. For instance, solubility values from shake-flask methods may conflict with HPLC-derived data due to metastable polymorphs . To address this, characterize the compound’s solid-state forms (e.g., via X-ray diffraction or DSC) and standardize protocols (e.g., USP dissolution apparatus). Conflicting reactivity data (e.g., in CDC reactions) may require screening additives like I2 or FeCl3 to stabilize intermediates .

Q. What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

Single-crystal X-ray diffraction is essential for confirming molecular geometry and hydrogen-bonding patterns, as demonstrated in studies of related benzamide derivatives . Solid-state NMR can resolve polymorphism, while FT-IR and Raman spectroscopy identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). For dynamic behavior, time-resolved fluorescence or UV-vis spectroscopy tracks photodegradation or aggregation in solution .

Q. How can reaction yields for this compound in cross-coupling reactions be improved, and what mechanistic insights support these optimizations?

The moderate yield (59%) in CDC reactions with phthalimide suggests competing side reactions, such as overoxidation. Mechanistic studies propose that ammonium salts (n-Bu4N+F) stabilize reactive intermediates, while t-BuOOH acts as a mild oxidant . Yield improvements (>70%) can be achieved by:

- Using sub-stoichiometric oxidants to minimize decomposition.

- Introducing electron-donating groups on the benzamide to enhance nucleophilicity.

- Employing flow chemistry to control exothermicity and reduce byproducts .

Data Analysis and Methodological Questions

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for amide bond formation or hydrolysis. Molecular dynamics simulations predict solvation effects and aggregation tendencies, which correlate with experimental solubility . For photostability, time-dependent DFT (TD-DFT) identifies excited-state pathways that lead to degradation .

Q. How should researchers design experiments to validate the biological activity of this compound while addressing its physicochemical limitations?

Due to poor aqueous solubility, use in vitro assays with solubilizing agents (e.g., 0.1% Tween-80) and confirm activity via dose-response curves. For in vivo studies, employ pharmacokinetic profiling to assess bioavailability. Parallel synthesis of prodrugs (e.g., ester derivatives) can improve membrane permeability, as seen in analogues with hydroxyethyl substitutions .

Contradictory Data and Reproducibility

Q. Why do reported melting points for this compound vary, and how can this be mitigated in synthetic workflows?

Variations in melting points (e.g., 152°C in some studies vs. 104–107°C for analogues) often stem from impurities or polymorphic forms . Purify via recrystallization (e.g., from ethanol/water mixtures) and confirm purity by HPLC (>98%). Differential Scanning Calorimetry (DSC) can detect polymorph transitions and ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.